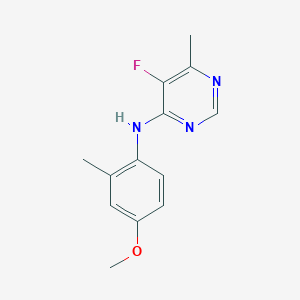

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

5-fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-8-6-10(18-3)4-5-11(8)17-13-12(14)9(2)15-7-16-13/h4-7H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMUGZIRWLGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC=NC(=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzenamine and 5-fluoro-6-methylpyrimidine-4-carboxylic acid.

Coupling Reaction: The amine group of 4-methoxy-2-methylbenzenamine is coupled with the carboxylic acid group of 5-fluoro-6-methylpyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, concentration), and implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

- 5-Fluoro-2-methylpyrimidin-4-amine

- 4-Methoxy-2-methylphenylamine

- 6-Methylpyrimidin-4-amine

Uniqueness

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine is unique due to the combination of its fluorine, methoxy, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H15FN4O

- Molecular Weight : 250.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. It has shown promising results as an inhibitor of certain kinases, which play crucial roles in cell proliferation and inflammation.

Key Mechanisms:

- Kinase Inhibition : The compound inhibits key kinases such as p38 MAPK, which is involved in inflammatory responses.

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines like TNFα and IL-6, which are critical in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Activity | Value | Reference |

|---|---|---|

| IC50 against p38 MAPK | 53 nM | |

| Inhibition of TNFα | IC50 = 820 nM | |

| Cytokine Release (in vivo) | ED50 = 16 mg/kg | |

| Antimicrobial Activity | MIC = 0.0048 mg/mL (E. coli) |

Case Studies

- Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects, the compound demonstrated significant inhibition of IL-6 production in SW1353 cells, suggesting its potential application in treating inflammatory diseases such as arthritis .

- Antimicrobial Activity : The compound exhibited strong antimicrobial properties against various bacterial strains, including E. coli and Bacillus mycoides, with minimum inhibitory concentration (MIC) values indicating potent activity .

- In Vivo Efficacy : A study investigated the efficacy of the compound in a murine model of zymosan-induced peritonitis, where it significantly reduced inflammatory cell infiltration at a dose of 100 mg/kg .

Q & A

Q. What synthetic routes are commonly employed to synthesize 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine?

The compound is typically synthesized via multi-step nucleophilic substitution reactions. For example:

- Step 1 : Preparation of the pyrimidine core using 5-fluoro-6-methylpyrimidin-4-amine as a precursor.

- Step 2 : Reaction with 4-methoxy-2-methylphenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or chloroform at reflux temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, chloroform/methanol eluent) or crystallization from methanol yields high-purity products .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Key methods include:

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12–28° deviations from coplanarity) and identifies hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., fluorine’s deshielding effects on adjacent protons) and methyl/methoxy group integration .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 275.32 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structurally similar pyrimidine derivatives?

Discrepancies may arise from:

- Stereochemical variations : Even minor changes in substituent orientation (e.g., para vs. meta positions) can alter binding affinity. Use enantioselective synthesis and chiral HPLC to isolate active stereoisomers .

- Purity issues : Trace solvents or byproducts (e.g., unreacted halides) may interfere with assays. Validate purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Optimize in vitro testing parameters (e.g., pH, temperature) to match physiological environments .

Q. What strategies optimize reaction yields during the synthesis of substituted pyrimidines?

- Catalyst selection : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve coupling efficiency in nucleophilic substitutions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., methanol) may stabilize intermediates .

- Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product formation. Microwave-assisted synthesis can reduce reaction time by 50% .

Q. How can computational modeling guide the design of pyrimidine-based inhibitors?

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) by analyzing interactions between the fluoro group and hydrophobic pockets .

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

- DFT calculations : Assess stability of tautomeric forms and charge distribution to explain reactivity trends (e.g., fluorine’s electron-withdrawing effects) .

Q. What crystallographic challenges arise when analyzing polymorphic forms of this compound?

- Polymorphism detection : Use variable-temperature XRD to identify phase transitions. For example, two polymorphs of a related compound showed dihedral angle differences of 5–12° .

- Disorder modeling : Refine occupancy factors for disordered substituents (e.g., methoxy groups) using SHELXL or OLEX2 software .

- Hydrogen bonding : Weak C–H⋯π or C–H⋯O interactions may stabilize crystal packing but require high-resolution data (<1.0 Å) for accurate mapping .

Comparative and Mechanistic Questions

Q. How does the 4-methoxy-2-methylphenyl group influence this compound’s bioactivity compared to other aryl substituents?

- Enhanced lipophilicity : The methyl and methoxy groups increase logP values, improving membrane permeability (e.g., Caco-2 assays show 2–3× higher absorption vs. unsubstituted analogs) .

- Steric effects : Bulkier substituents (e.g., trifluoromethyl) may reduce binding to narrow active sites, while smaller groups (e.g., fluoro) optimize steric complementarity .

Q. What experimental controls are essential when evaluating this compound’s antimicrobial activity?

- Positive controls : Use established antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay sensitivity .

- Solvent controls : Test DMSO or ethanol vehicle solutions to rule out solvent-mediated toxicity .

- Resistance profiling : Include multidrug-resistant strains to assess cross-resistance risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.